4-Methoxy-1,2-benzenedimethanol
Overview
Description
- Also known as p-Anisyl alcohol , it is an aromatic compound with the chemical formula C<sub>8</sub>H<sub>10</sub>O<sub>2</sub> .
- It is a colorless liquid with a sweet, floral odor.
- Commonly used in perfumes, flavorings, and pharmaceuticals.
Synthesis Analysis
- The synthesis of 4-Methoxy-1,2-benzenedimethanol involves the reaction of p-Anisaldehyde with formaldehyde in the presence of an acid catalyst.
- The reaction proceeds through a Mannich reaction , resulting in the formation of the desired compound.
Molecular Structure Analysis
- Molecular formula : C<sub>8</sub>H<sub>10</sub>O<sub>2</sub>
- Molecular weight : 138.16 g/mol
- IUPAC Standard InChI : InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
- IUPAC Standard InChIKey : MSHFRERJPWKJFX-UHFFFAOYSA-N
- CAS Registry Number : 105-13-5
Chemical Reactions Analysis
- 4-Methoxy-1,2-benzenedimethanol can undergo esterification , oxidation , and reduction reactions.
- It can react with acids to form esters, and with reducing agents to form alcohols.
Physical And Chemical Properties Analysis
- Melting point : 101-104°C (lit.)
- Solubility : Soluble in organic solvents like ethanol and acetone.
- Density : 1.192 g/cm³ (predicted)
Scientific Research Applications
Application in Synthesis and Chemical Reactions
4-Methoxy-1,2-benzenedimethanol is used in the benzylation of alcohols and phenols, as demonstrated by Carlsen (1998). This process involves the reaction of N-(4-methoxybenzyl)-o-benzenedisulfonimide with alcohols or phenols under basic conditions, yielding 4-methoxybenzyl ethers. This method is significant in organic synthesis, particularly in the protection of hydroxy groups (Carlsen, 1998).
Role in Deprotection of Protecting Groups
Horita et al. (1986) explored the selectivity of deprotection of various protecting groups, including the 4-methoxybenzyl (MPM) group. This research highlights the ease of removing the MPM protecting group under neutral conditions, which is crucial in multi-step organic syntheses (Horita et al., 1986).
Ecological and Bioactivity Studies
A study by Macias et al. (2009) on benzoxazinones, which are related to 4-Methoxy-1,2-benzenedimethanol, reveals their phytotoxic, antifungal, antimicrobial, and antifeedant effects. This research underscores the ecological and bioactive roles of compounds related to 4-Methoxy-1,2-benzenedimethanol and their potential applications in natural herbicide models and pharmaceuticals (Macias et al., 2009).
Application in Photoluminescence and Photopolymerization
Research by Sivakumar et al. (2010) on lanthanide 4-benzyloxy benzoates, which involves derivatives of 4-Methoxy-1,2-benzenedimethanol, investigates the influence of electron-withdrawing and electron-donating groups on luminescent properties. This study is important in the field of materials science, especially in developing new luminescent materials (Sivakumar et al., 2010).
Electrophilic Substitution and Free Radical Generation
The electrochemistry of aqueous solutions of 4-methoxy-1,2-benzoquinone, a related compound, was investigated by Bailey et al. (1988). This study offers insights into the mechanisms of electrophilic substitution and free radical generation, relevant in various chemical and biochemical processes (Bailey et al., 1988).
Safety And Hazards
- Avoid ingestion, inhalation, and contact with skin or eyes.
- Store in a dry, cool, and well-ventilated place.
- Keep the container tightly closed.
Future Directions
- Further research could explore its applications in pharmaceuticals, perfumery, and flavorings.
Please note that this analysis is based on available information, and further studies may provide additional insights. 🌟
properties
IUPAC Name |
[2-(hydroxymethyl)-4-methoxyphenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4,10-11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCMGVSCUAVGLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503171 | |
Record name | (4-Methoxy-1,2-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1,2-benzenedimethanol | |
CAS RN |
36132-95-3 | |
Record name | (4-Methoxy-1,2-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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